molecular formula C6H3ClFNO2 B1313330 6-Chloro-5-fluoronicotinic acid CAS No. 38186-86-6

6-Chloro-5-fluoronicotinic acid

Cat. No. B1313330
CAS RN: 38186-86-6
M. Wt: 175.54 g/mol
InChI Key: YICIHICLGVXCGP-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoronicotinic acid, also known as 6-Chloro-5-fluoropyridine-3-carboxylic acid or 5-Carboxy-2-chloro-3-fluoropyridine, is a compound with the molecular formula C6H3ClFNO2 . It has a molecular weight of 175.55 . The compound is solid at ambient temperature .


Synthesis Analysis

The synthesis of 6-Chloro-5-fluoronicotinic acid involves the reaction of 2-chloro-3-fluoro-5-methylpyridine with potassium permanganate in a solution of pyridine and water . The reaction mixture is heated to 100°C, and additional portions of potassium permanganate are added at intervals . After stirring for 4 hours, the reaction mixture is cooled, quenched with saturated aqueous Na2S2O3, and filtered . The aqueous layer is then extracted with EtOAc, and the combined organics are dried over Na2SO4, filtered, and concentrated in vacuo . The residue is purified by silica gel flash chromatography to yield the title compound .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-fluoronicotinic acid is 1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) . The InChI key is YICIHICLGVXCGP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-5-fluoronicotinic acid is a solid at ambient temperature . It has a molecular weight of 175.54 g/mol . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 1.2 , indicating its lipophilicity. It has a water solubility of 1.18 mg/ml .

Scientific Research Applications

Synthesis Applications

  • Chemical Synthesis : 6-Chloro-5-fluoronicotinic acid is used in the synthesis of various chemical compounds. For instance, the synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate, where 2,6-Dichloro-5-fluoronicotinic acid is reacted with thionyl chloride and other reactants, demonstrates its role in producing important derivatives (Zhou Yan-feng, 2007).

  • Pharmaceutical Intermediates : It is also critical in the synthesis of key pharmaceutical intermediates. A notable example is the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a process involving palladium-catalyzed cyanation and selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid (Xin Wang et al., 2006).

Biomedical Research

  • Radiolabeling and Imaging : 6-Chloro-5-fluoronicotinic acid derivatives, like 6-Hydrazinonicotinic acid (HYNIC), are used as bifunctional chelators in technetium-binding ligands for radiolabeling bioconjugates, which is significant in medical imaging (Levente Meszaros et al., 2011).

  • Fluorine-18 Labeling : Another application is in the fast indirect fluorine-18 labeling of proteins/peptides using fluoronicotinic acid derivatives. This method is important in molecular imaging and diagnostics (F. Basuli et al., 2017).

Analytical Chemistry

  • Separation and Determination Techniques : The compound is used in High-Performance Liquid Chromatography (HPLC) for the separation and determination of 5-fluoronicotinic acid and its derivatives, indicating its relevance in analytical chemistry (Hu Bao-xiang, 2005).

Biochemistry and Microbiology

  • Bacterial Inhibition Studies : Research has shown that derivatives of 6-Chloro-5-fluoronicotinic acid, like 5-fluoronicotinic acid, exhibit inhibitory effects on various bacteria, contributing to the understanding of bacterial resistance and antibacterial drug development (F. Streightoff, 1963).

Material Science

  • Lanthanide Coordination Compounds : The compound has been used in the synthesis of lanthanide coordination compounds, which are important for studying magnetic and luminescence properties (Yan-Hui Cui et al., 2016).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P260, and P280 , suggesting that use should be limited to outdoors or in a well-ventilated area, inhalation of dust or fumes should be avoided, and protective gloves or clothing should be worn .

properties

IUPAC Name

6-chloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICIHICLGVXCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467825
Record name 6-Chloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-fluoronicotinic acid

CAS RN

38186-86-6
Record name 6-Chloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR LittleRock - Proceedings Arkansas Academy of Science, 1995 - researchgate.net
… The nine N-(substituted phenyl)-6-chloro-5-fluoronicotinamides la-li(Table 1) were prepared from 6-chloro5-fluoronicotinic acid (Setliffand Rankin, 1972) bythe general procedure …
Number of citations: 0 www.researchgate.net
FL Setliff, JW Hawley… - Journal of the Arkansas …, 1995 - scholarworks.uark.edu
… The nine N-(substituted phenyl)-6-chloro-5-fluoronicotinamides la-li(Table 1) were prepared from 6-chloro5-fluoronicotinic acid (Setliffand Rankin, 1972) bythe general procedure …
Number of citations: 6 scholarworks.uark.edu

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